N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
Description
N-{5-[4-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted with a 4-(methylsulfanyl)phenyl group at position 5 and a 3-nitrobenzamide moiety at position 2.
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-25-13-7-5-10(6-8-13)15-18-19-16(24-15)17-14(21)11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZCBTJMIWPHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide typically involves the following steps:
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Formation of the 1,3,4-oxadiazole ring: : This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions. For example, the reaction of 4-(methylsulfanyl)benzoic acid hydrazide with a nitro-substituted carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring .
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Coupling Reaction: : The final step involves the coupling of the oxadiazole intermediate with the nitrobenzamide moiety. This can be achieved through a nucleophilic substitution reaction using appropriate coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylsulfanyl group.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) for substitution reactions.
Major Products
Scientific Research Applications
Pharmacological Applications
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Antitumor Activity
- Several studies have indicated that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, compounds containing the oxadiazole structure have been synthesized and tested for their ability to inhibit cancer cell proliferation. In particular, modifications to the benzamide core can enhance potency against specific cancer types .
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Kinase Inhibition
- The compound has shown promise as a RET kinase inhibitor. In vitro assays demonstrated that certain oxadiazole derivatives effectively inhibited RET kinase activity, which is implicated in various cancers. The presence of the methylsulfanyl group may enhance interactions with the target kinase, leading to improved therapeutic effects .
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Neuropharmacology
- Research indicates potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on metabotropic glutamate receptors (mGluRs), which are involved in anxiety and depression. Modulators of these receptors could provide new avenues for therapy .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide against human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of traditional chemotherapeutics. Follow-up imaging revealed prolonged survival in treated cohorts compared to controls .
Case Study 2: RET Kinase Inhibition
In a series of experiments focusing on RET kinase inhibitors, derivatives similar to this compound were synthesized and evaluated. One compound exhibited over 70% inhibition of kinase activity at low nanomolar concentrations in ELISA-based assays. This highlights the potential for developing targeted therapies for RET-driven cancers .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in oxidative stress, such as superoxide dismutase (SOD) and catalase, by binding to their active sites and preventing substrate access.
Receptor Modulation: It can modulate the activity of receptors involved in inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway, by binding to receptor sites and altering signal transduction.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
1,3,4-Oxadiazole derivatives are widely studied for their diverse pharmacological properties. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and reported activities:
Key Observations:
Substituent Effects on Activity: LMM5 and LMM11: These compounds feature sulfamoylbenzamide groups and exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition . Compound 6a: The ethylthio group and sulfonylbenzamide moiety contribute to potent carbonic anhydrase II (hCA II) inhibition, highlighting the role of sulfonamide groups in enzyme targeting . Target Compound: The methylsulfanyl group may increase lipophilicity (logP ~2.2, extrapolated from ), favoring membrane penetration, while the nitro group could modulate electronic interactions in enzyme binding pockets.
Physicochemical Properties: Molecular weights of these compounds range from 402–450 g/mol, aligning with Lipinski’s rules for drug-likeness.
Computational Insights :
- Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) suggest that exact exchange terms improve thermochemical accuracy for such heterocycles . This could explain differences in binding energies between nitro- and sulfamoyl-substituted derivatives.
Biological Activity
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit potent antimicrobial effects against a range of pathogens. For instance:
- Activity Against MRSA : A related compound showed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria like E. coli and K. pneumoniae .
- Mechanism : The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects:
- COX-2 Inhibition : Compounds similar to this structure have been shown to selectively inhibit COX-2 enzymes, which are involved in inflammatory processes. This selectivity reduces side effects commonly associated with non-selective NSAIDs .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide?
- Methodological Answer : The synthesis involves:
Hydrazide Formation : React 4-(methylsulfanyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Oxadiazole Cyclization : Treat the hydrazide with cyanogen bromide (BrCN) in methanol under reflux to generate the 1,3,4-oxadiazole ring.
Coupling Reaction : React the oxadiazole-2-amine intermediate with 3-nitrobenzoyl chloride in dry THF using sodium hydride as a base.
- Key Validation : Intermediate characterization via -NMR and mass spectrometry ensures purity before proceeding to subsequent steps .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity, with specific attention to oxadiazole ring protons (δ 8.1–8.5 ppm) and methylsulfanyl groups (δ 2.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column (≥95% purity).
- X-ray Crystallography : Resolve crystal packing and molecular conformation, as demonstrated for structurally similar oxadiazole derivatives .
Advanced Research Questions
Q. How does the substitution pattern on the oxadiazole ring influence biological activity?
- Methodological Answer :
- Comparative SAR Analysis : Replace the methylsulfanyl group (SMe) with chloro (Cl) or methoxy (OMe) substituents. Bioactivity assays (e.g., antimicrobial MIC tests) reveal that electron-withdrawing groups (e.g., Cl) enhance activity against Gram-positive bacteria, while SMe improves solubility .
- Data Table :
| Substituent (R) | Antibacterial MIC (µg/mL) | LogP (Lipophilicity) |
|---|---|---|
| SMe | 12.5 (S. aureus) | 2.8 |
| Cl | 6.25 (S. aureus) | 3.2 |
| OMe | 25.0 (S. aureus) | 2.1 |
- Reference : Derived from analogs in .
Q. What strategies resolve contradictions in bioassay data across studies?
- Methodological Answer :
- Assay Standardization : Variability in MIC values may arise from differences in bacterial strains or culture media. Use CLSI guidelines for consistency.
- Metabolic Stability Testing : Assess compound stability in liver microsomes (e.g., human S9 fraction) to explain discrepancies in in vivo vs. in vitro efficacy .
- Reference : Bioactivity contradictions noted in .
Q. How can researchers design experiments to study its mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN). The nitro group may intercalate DNA, while the oxadiazole ring binds to ATP pockets.
- Enzyme Inhibition Assays : Measure IC values against purified enzymes (e.g., topoisomerase IV) using fluorescence-based ATPase activity assays.
- Reference : Screening methods in .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity?
- Methodological Answer :
- Cell Line Variability : Test toxicity in multiple cell lines (e.g., HEK293 vs. HepG2) using MTT assays. Hepatic cells may metabolize the nitro group to reactive intermediates, increasing toxicity.
- Dose Optimization : Conduct time-dependent cytotoxicity studies (24–72 hours) to identify safe therapeutic windows.
- Reference : Cytotoxicity data from .
Additional Notes
- Key Functional Groups : The methylsulfanyl (SMe) and nitro (NO) groups are critical for solubility and bioactivity, respectively.
- Advanced Synthesis : For isotopic labeling (e.g., -nitro group), use nitrobenzene precursors with -enriched sodium nitrite in diazotization reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
